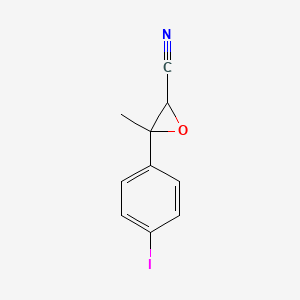
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an iodophenyl group, an oxirane ring, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-iodobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product via nucleophilic substitution and cyclization reactions. Common reagents used in this synthesis include sodium hydroxide, potassium carbonate, and various solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, primary amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The iodophenyl group may also contribute to its activity by facilitating interactions with specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile: shares similarities with other iodophenyl-substituted oxiranes and nitriles, such as 3-(4-Iodophenyl)-3-methyloxirane and 3-(4-Iodophenyl)-2-cyanopropene.
Uniqueness
- The presence of both an oxirane ring and a carbonitrile group in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C10H8INO |
|---|---|
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
3-(4-iodophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8INO/c1-10(9(6-12)13-10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |
InChI-Schlüssel |
QVOMYIGLYKCRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C#N)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
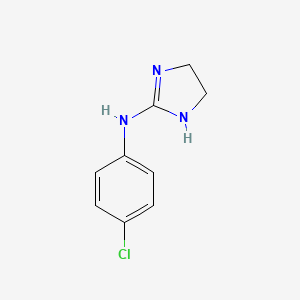
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
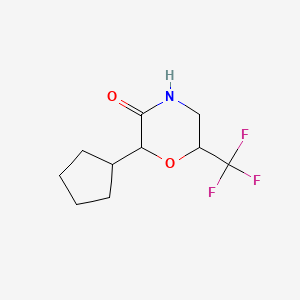
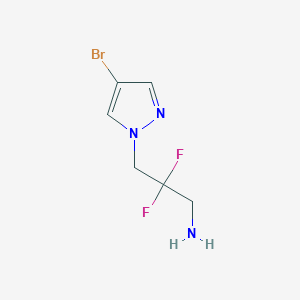
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
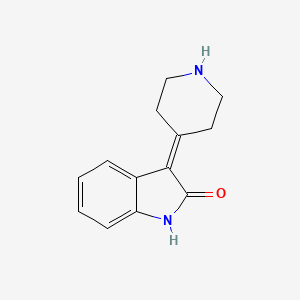

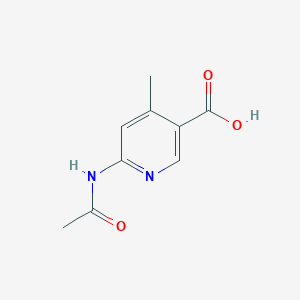

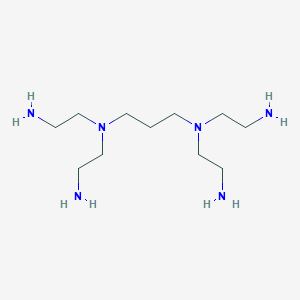
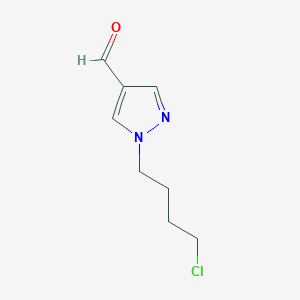

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
